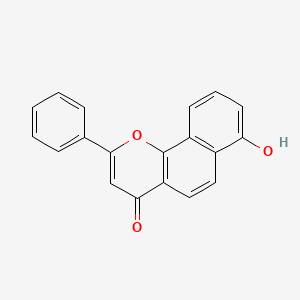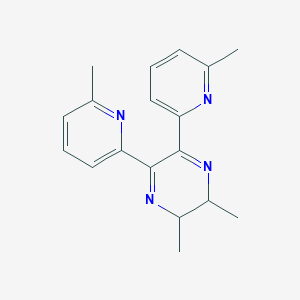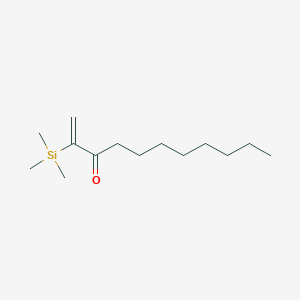![molecular formula C15H32N2O2 B14403535 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-20-0](/img/structure/B14403535.png)
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is a complex organic compound known for its unique structural properties. It is derived from 1,2,2,6,6-pentamethylpiperidine, a compound often used in various chemical syntheses due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethylpiperidine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium hydride or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound’s structure and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor to the compound, known for its stability and reactivity.
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate: Used as a light stabilizer in coatings and inks.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Applied in industrial coatings and automotive paints.
Uniqueness
What sets 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol apart from similar compounds is its unique combination of stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
85181-20-0 |
|---|---|
Formule moléculaire |
C15H32N2O2 |
Poids moléculaire |
272.43 g/mol |
Nom IUPAC |
2-[2-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H32N2O2/c1-14(2)11-13(12-15(3,4)17(14)6)16(5)7-9-19-10-8-18/h13,18H,7-12H2,1-6H3 |
Clé InChI |
GANAODUIZXVAAW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)N(C)CCOCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)


![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)




![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




